3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS number
3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS number
An In-depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Introduction
3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a fluorinated organic compound featuring a biphenyl scaffold, a structural motif of significant interest in medicinal chemistry and materials science. The biphenyl core provides a rigid, well-defined three-dimensional structure that is frequently found in pharmacologically active molecules and advanced materials. The strategic incorporation of a fluorine atom and two carboxylic acid groups onto this scaffold imparts unique physicochemical properties that are highly valuable for researchers, scientists, and drug development professionals.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3][4] The fluorine atom's high electronegativity and small size can alter the electronic properties of the molecule and lead to more favorable interactions with biological targets.[1][4] Simultaneously, the dicarboxylic acid functionalities serve as versatile handles for further derivatization and can act as critical hydrogen bond donors and acceptors, enabling strong, specific interactions with enzyme active sites or receptors. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound.
Physicochemical and Structural Data
The fundamental properties of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid are summarized below. While experimental data for properties such as melting and boiling points are not widely published, estimations can be made based on structurally related compounds like [1,1'-Biphenyl]-4,4'-dicarboxylic acid, which has a melting point exceeding 300 °C, suggesting the target compound is a high-melting-point solid.[5]
| Property | Value | Source(s) |
| CAS Number | 1261915-32-5 | [6][7] |
| Molecular Formula | C₁₄H₉FO₄ | [6] |
| Molecular Weight | 260.22 g/mol | [6][7][8] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | >300 °C (Predicted) | [5] |
| Boiling Point | Not available | [6] |
| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | N/A |
Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the two phenyl rings in this class of compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10][11] This reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors (boronic acids and aryl halides).[12]
Causality of Method Selection: The Suzuki-Miyaura coupling is chosen because it is not impeded by the presence of acidic protons on the carboxylic acid groups, a common challenge with other coupling methods like Grignard or organolithium reactions. Furthermore, the reaction's robustness allows for high yields, making it a cornerstone of modern biaryl synthesis.[9][12]
A plausible synthetic route involves the coupling of a fluorinated aryl halide with a carboxyphenylboronic acid, as depicted in the workflow below. To enhance solubility and prevent potential side reactions, the carboxylic acid groups are often protected as esters (e.g., methyl or ethyl esters) during the coupling and deprotected in a final step via hydrolysis.
Caption: Synthetic workflow for 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.
Detailed Experimental Protocol (Self-Validating)
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Reaction Setup: To a 100 mL round-bottom flask, add Dimethyl 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylate (1.0 eq), Sodium Hydroxide (NaOH, 2.5 eq), methanol (MeOH, 20 mL), and water (10 mL).
-
Ester Hydrolysis (Deprotection): Equip the flask with a reflux condenser and heat the mixture to 70 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (30 mL).
-
Acidification: Cool the solution in an ice bath and slowly add 2M hydrochloric acid (HCl) with stirring until the pH is ~2. A white precipitate of the dicarboxylic acid will form.
-
Purification & Validation: Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts. Dry the solid under high vacuum. The purity and identity of the final product, 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid , must be confirmed by spectroscopic methods.
Structural Validation and Spectroscopic Analysis
Confirming the identity and purity of the final compound is critical. The following spectroscopic signatures are expected for 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would show complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the seven protons on the biphenyl core.[13] A very broad singlet would appear far downfield (δ > 12 ppm), which is characteristic of the two carboxylic acid protons.[14]
-
¹³C NMR (Carbon NMR): The spectrum would display signals for the 14 carbons. The two carboxylic acid carbons (C=O) would be found in the δ 165-175 ppm range. The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF) and its chemical shift will be significantly affected.
-
¹⁹F NMR (Fluorine NMR): A single resonance is expected, likely a complex multiplet due to coupling with nearby aromatic protons. Its chemical shift provides direct evidence of the fluorine's chemical environment.[15]
-
FT-IR (Infrared Spectroscopy): Key vibrational bands would include a broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and a C-F stretch (~1200-1300 cm⁻¹).
-
Mass Spectrometry (MS): The high-resolution mass spectrum should show a molecular ion peak [M-H]⁻ or [M+H]⁺ that corresponds to the calculated exact mass of the compound (C₁₄H₉FO₄).
Applications in Drug Development and Research
The structural features of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid make it a valuable building block for the synthesis of novel therapeutic agents.
Rationale for Use:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and oral bioavailability.[2][3]
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar) within a protein's active site, potentially increasing the binding affinity and potency of an inhibitor.[1][4]
-
Privileged Scaffold: The dicarboxylic acid groups are potent pharmacophores that can mimic phosphate groups or engage in strong hydrogen bonding and ionic interactions with positively charged residues (e.g., Arginine, Lysine) in an enzyme's active site. This makes the scaffold suitable for designing inhibitors for targets such as proteases, kinases, and integrases.
Caption: Conceptual diagram of inhibitor-enzyme active site interactions.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is not widely available, data from structurally similar biphenyl carboxylic acids indicate a consistent hazard profile.[5][16][17]
-
Hazards: The compound should be treated as a hazardous substance. It is likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][16] It may be harmful if swallowed.[17]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.[5][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18]
References
- Kumar, A., & Shah, B. A. (2015). Supporting Information for Org. Lett., 17, 5232. American Chemical Society.
-
Autech Industry Co., Limited. (n.d.). 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylicacid. Autech Industry. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Abdel-Fattah, T. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
- ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
-
KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet: Biphenyl-3,3-dicarboxylic acid. Ruixi Biotech. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling. BenchChem.
- Sánchez-García, D., et al. (2017).
- Bulfield, D., et al. (2016).
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. American Chemical Society.
- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.
- Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- MDPI. (2023). (Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl) methylene)-2-(((E) - ... MDPI.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.es [fishersci.es]
- 6. 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylicacid Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. 1261915-32-5|3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 8. 1261941-44-9 | 3-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid - AiFChem [aifchem.com]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. mdpi.com [mdpi.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.com [fishersci.com]
- 18. ruixibiotech.com [ruixibiotech.com]
